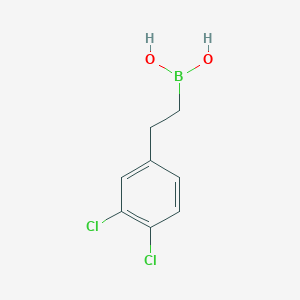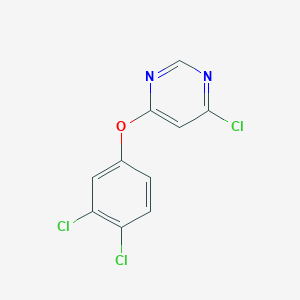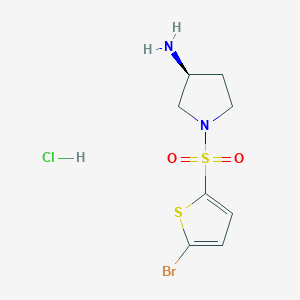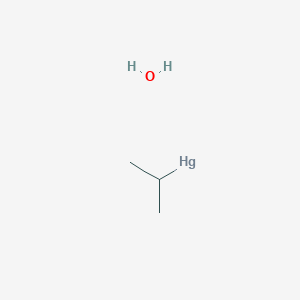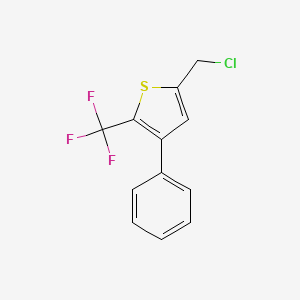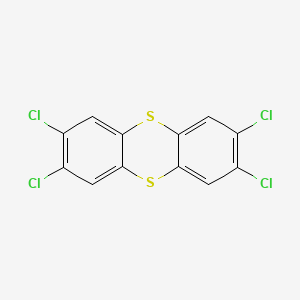
2,3,7,8-Tetrachlorothianthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,8-Tetrachlorothianthrene is a chlorinated aromatic compound with the molecular formula C12H4Cl4S2 It belongs to the family of thianthrenes, which are sulfur-containing heterocyclic compounds
Métodos De Preparación
2,3,7,8-Tetrachlorothianthrene can be synthesized through several methods. One common synthetic route involves the self- or cross-condensation of chlorothiophenols. For instance, the self-coupling of 2,4-dichlorothiophenol radicals can lead to the formation of polychlorinated thianthrenes . The reaction typically requires specific conditions such as high temperatures (600–1200 K) and the presence of radical initiators . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2,3,7,8-Tetrachlorothianthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it into less chlorinated thianthrenes or thiophenes.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,7,8-Tetrachlorothianthrene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3,7,8-Tetrachlorothianthrene involves its interaction with cellular components. It can induce the activity of microsomal monooxygenase enzymes, such as aryl hydrocarbon hydroxylase, through binding to cytosolic receptors . This interaction leads to various biochemical responses, including the induction of enzyme activity and potential toxic effects.
Comparación Con Compuestos Similares
2,3,7,8-Tetrachlorothianthrene is similar to other chlorinated aromatic compounds, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Both compounds are highly chlorinated and share similar toxicological properties.
2,3,7,8-Tetrachlorodibenzothiophene: This compound also contains sulfur and chlorine atoms but differs in its structural arrangement.
The uniqueness of this compound lies in its specific arrangement of chlorine and sulfur atoms, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
61656-02-8 |
|---|---|
Fórmula molecular |
C12H4Cl4S2 |
Peso molecular |
354.1 g/mol |
Nombre IUPAC |
2,3,7,8-tetrachlorothianthrene |
InChI |
InChI=1S/C12H4Cl4S2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |
Clave InChI |
JCJOKFLPNGCLSA-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C=C3S2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


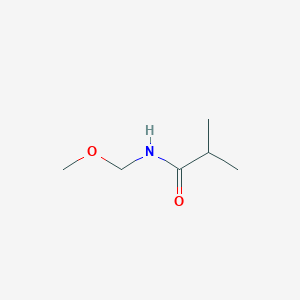
![3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid](/img/structure/B13978617.png)
![5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13978635.png)
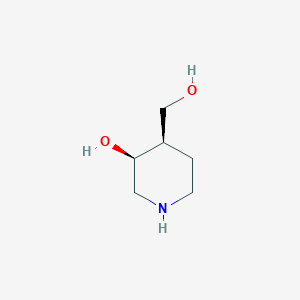
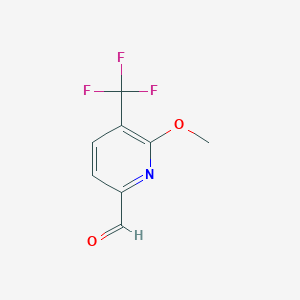
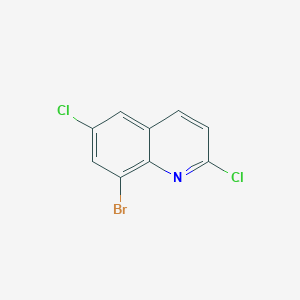

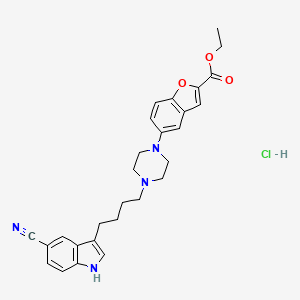
![Benzo[h]quinoline-4-carbonitrile](/img/structure/B13978688.png)
